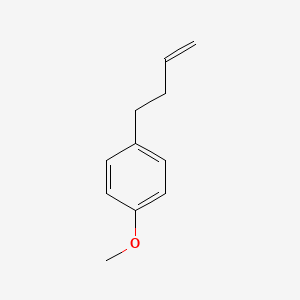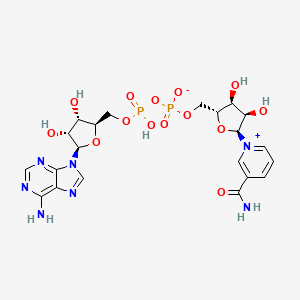
4-(4-Methoxyphenyl)-1-Buten
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-1-butene is an organic compound characterized by a butene chain substituted with a methoxyphenyl group
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-1-butene has several applications in scientific research:
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-methoxyamphetamine, have been found to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .
Mode of Action
Based on the structural similarity to 4-methoxyamphetamine, it can be hypothesized that it might interact with its targets, possibly alpha receptors, leading to changes in cellular signaling .
Biochemical Pathways
For instance, 4-Phenylbutyric acid and its derivatives have been found to ameliorate unfolded proteins and suppress their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Pharmacokinetics
Compounds with similar structures have been found to exhibit strong electronic characteristics and meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
For instance, 4-Phenylbutyric acid and its derivatives have been found to exhibit inhibitory activity against histone deacetylases (HDACs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-butene typically involves the alkylation of 4-methoxyphenol with 1-bromo-3-butene. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of 4-(4-Methoxyphenyl)-1-butene can be achieved through similar alkylation processes, but with optimizations for higher yield and purity. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenyl)-1-butene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 4-(4-Methoxyphenyl)butanal, 4-(4-Methoxyphenyl)butanoic acid
Reduction: 4-(4-Methoxyphenyl)butane
Substitution: 4-(4-Nitrophenyl)-1-butene, 4-(4-Halophenyl)-1-butene
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenol: Shares the methoxyphenyl group but lacks the butene chain, leading to different reactivity and applications.
4-(4-Methoxyphenyl)-1-butanol: Similar structure with a hydroxyl group instead of a double bond, affecting its chemical properties and uses.
4-(4-Methoxyphenyl)-1-butane: Fully saturated version of 4-(4-Methoxyphenyl)-1-butene, with different reactivity due to the absence of the double bond.
Uniqueness
4-(4-Methoxyphenyl)-1-butene is unique due to its combination of a methoxyphenyl group and a butene chain, providing a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1-but-3-enyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTMQCGFHLPTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348952 | |
| Record name | 1-(But-3-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20574-98-5 | |
| Record name | 1-(But-3-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B1606737.png)












